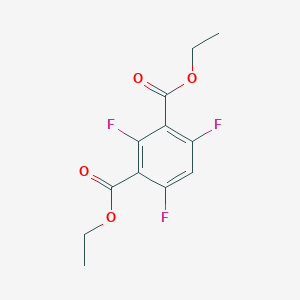

2,4,6-Trifluoroisophthalic acid diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trifluoroisophthalic acid diethyl ester is a fluorinated aromatic ester with the molecular formula C12H11F3O4 and a molecular weight of 276.21 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high thermal and chemical stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoroisophthalic acid diethyl ester typically involves the esterification of 2,4,6-Trifluoroisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trifluoroisophthalic acid diethyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl groups can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of the ester.

Hydrolysis: 2,4,6-Trifluoroisophthalic acid.

Reduction: 2,4,6-Trifluoroisophthalic acid diol.

Aplicaciones Científicas De Investigación

2,4,6-Trifluoroisophthalic acid diethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its stability and bioavailability.

Medicine: Explored for its role in drug design and development, particularly in the synthesis of enzyme inhibitors.

Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluoroisophthalic acid diethyl ester involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective candidate for drug delivery systems. The ester groups can undergo hydrolysis in vivo, releasing the active acid form, which can then interact with specific enzymes or receptors .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trifluoroisophthalic acid: The parent acid form of the ester.

2,4,6-Trifluorobenzoic acid: A structurally similar compound with one less carboxyl group.

2,4,6-Trifluorophenylacetic acid: Another fluorinated aromatic acid with different substitution patterns.

Uniqueness

2,4,6-Trifluoroisophthalic acid diethyl ester is unique due to its combination of trifluoromethyl groups and ester functionality, which imparts high stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .

Actividad Biológica

2,4,6-Trifluoroisophthalic acid diethyl ester (CAS No. 1965305-05-8) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by trifluoromethyl groups and ester functionalities, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure:

- Molecular Formula: C12H10F3O4

- Molecular Weight: 290.20 g/mol

- IUPAC Name: 2,4,6-Trifluoro-1,3-benzenedicarboxylic acid diethyl ester

The presence of trifluoromethyl groups significantly alters the electronic properties of the compound, potentially enhancing its lipophilicity and interaction with biological membranes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. In vitro assays demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism of action is thought to involve disruption of bacterial cell membranes due to its lipophilic nature.

Anticancer Activity

Research exploring the anticancer potential of this compound has shown promising results. A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Inhibition of Enzymatic Activity

Another aspect of its biological activity includes the inhibition of specific enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE) activity in vitro, which is crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.

Case Studies

- Antimicrobial Study : A controlled laboratory study assessed the antimicrobial efficacy of various concentrations of this compound against E. coli and S. aureus. Results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) identified at 50 µg/mL for both bacterial strains.

- Cancer Cell Line Analysis : In a study involving MCF-7 cells, exposure to the compound resulted in a 70% decrease in cell proliferation over 48 hours compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells, implicating the compound's role in inducing programmed cell death.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Enzyme Inhibition : Specific interactions with enzymes such as AChE suggest competitive inhibition mechanisms.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways via caspase activation has been observed in cancer cell studies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Difluorobenzenesulfonamide | Contains sulfonamide group | Antimicrobial; moderate anticancer |

| Trifluoroacetic acid | Simple trifluoromethyl group | Weak antimicrobial; no significant anticancer effects |

| Isophthalic acid diethyl ester | Lacks fluorine substituents | Minimal biological activity |

Propiedades

IUPAC Name |

diethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-3-18-11(16)8-6(13)5-7(14)9(10(8)15)12(17)19-4-2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXXKMXDSXRRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1F)F)C(=O)OCC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.